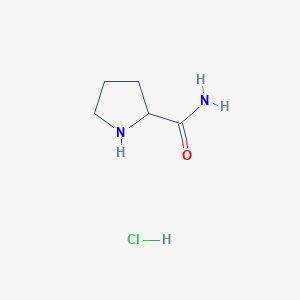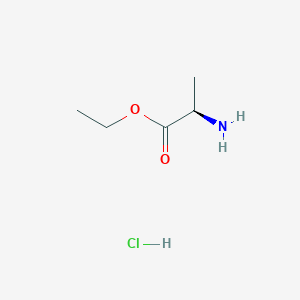
D-Alanine, 3-azido-
Übersicht
Beschreibung
“D-Alanine, 3-azido-” is a compound with the molecular formula C3H6N4O2 . It is an azido-modified D-alanine . This compound can be used in click chemistry labeling .
Molecular Structure Analysis
The molecular structure of “D-Alanine, 3-azido-” includes a molecular weight of 130.11 g/mol . The IUPAC name is 2-amino-3-azidopropanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
“D-Alanine, 3-azido-” can be used in click chemistry labeling . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .Physical And Chemical Properties Analysis
“D-Alanine, 3-azido-” has a molecular weight of 130.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 130.04907545 g/mol . The topological polar surface area is 77.7 Ų .Wissenschaftliche Forschungsanwendungen
Protein Functionalization
“D-Alanine, 3-azido-”, also known as “2-amino-3-azidopropanoic acid”, is used for the in vivo incorporation of clickable unnatural amino acids with unique reactivity at a defined position. This allows for the functionalization of proteins, where the azide functionalities in the protein can be modified with alkyne-bearing molecules through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Bacterial Cell Wall Incorporation
This compound can be fed to bacterial cells to incorporate into their cell walls. This application is significant for studying bacterial cell wall dynamics and potentially developing new antibacterial strategies .
L-RNA Aptamer Generation
It is also used to generate L-RNA aptamers for the corresponding L-amino acid. This application is important in the field of molecular recognition and sensor development .
Bioconjugation Strategies
The terminal azide group of “D-Alanine, 3-azido-” allows for conjugation with compounds containing alkyne groups through click chemistry. This is useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
5. Synthesis of Branched and/or Cyclic Peptides As a protecting group, the azide moiety is atom-efficient and ideal for the synthesis of branched and/or cyclic peptides due to its ease of installation and compatibility with other protecting groups .
Visualization of Intracellular Architectures
With the aid of exogenous bioorthogonally compatible small fluorescent probes, this compound can help selectively visualize intracellular architectures such as proteins, glycans, nucleic acids, and lipids with high specificity .
Synthesis of Heterocycles
Organic azides like “D-Alanine, 3-azido-” are used in synthesizing various heterocycles, which are crucial components in pharmaceuticals and agrochemicals .
RNA Modification
This compound can be used in the robust synthesis of 2′-azido modified RNA from 2′-amino precursors, which is a significant advancement in RNA-based therapeutics and research .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-azidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030553 | |
| Record name | 3-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine, 3-azido- | |
CAS RN |
88192-18-1, 105928-88-9, 108342-09-2 | |
| Record name | Azidoalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, 3-azido-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, 3-azido-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














